Product packaging for 1-Ethynylcyclohexylamine(Cat. No.:CAS No. 30389-18-5)

1-Ethynylcyclohexylamine

Cat. No.: B1580611
CAS No.: 30389-18-5
M. Wt: 123.2 g/mol
InChI Key: GDKOYYDQISQOMH-UHFFFAOYSA-N
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Description

Overview of 1-Ethynylcyclohexylamine as a Chemical Entity for Scholarly Investigation

This compound, with the chemical formula C8H13N, is a liquid at room temperature. labfind.co.krsigmaaldrich.com It is characterized by its distinct molecular structure, which includes a cyclohexylamine (B46788) ring and a reactive ethynyl (B1212043) group. lookchem.com This combination of a cyclic amine and a terminal alkyne makes it a valuable intermediate in organic synthesis. lookchem.com The presence of the ethynyl group allows for a variety of chemical transformations, including additions, cycloadditions, and coupling reactions, enabling the construction of more complex molecular architectures. lookchem.comrsc.org

The physical and chemical properties of this compound have been well-documented in scientific literature. These properties are crucial for its application in various synthetic procedures.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H13N labfind.co.krsigmaaldrich.com
Molecular Weight123.20 g/mol lookchem.comsigmaaldrich.com
Boiling Point65-66 °C at 20 mmHg sigmaaldrich.comchemicalbook.com
Density0.913 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Indexn20/D 1.482 sigmaaldrich.comchemicalbook.com
Flash Point42 °C (108 °F) labfind.co.krfishersci.ca
FormLiquid labfind.co.krsigmaaldrich.com
SensitivityAir Sensitive labfind.co.krfishersci.ca

Historical Perspectives in the Synthesis and Utility of this compound and Related Compounds

The study of propargylamines, the class of compounds to which this compound belongs, has a rich history in organic chemistry. uantwerpen.bekcl.ac.ukacs.org Propargylamines are characterized by an alkyne group attached to a carbon atom adjacent to a nitrogen atom. uantwerpen.be Historically, the synthesis of propargylamines has been achieved through various methods, including the nucleophilic addition of metal acetylides to imines and their derivatives. kcl.ac.uk

The utility of this compound and related compounds has been recognized in various fields of chemical research. For instance, it has been used as a substrate in reactions with mercury(II) acetate (B1210297) and in the synthesis of bicyclic and tetracyclic compounds. lookchem.comlabfind.co.krsigmaaldrich.comchemicalbook.comfishersci.ca These applications highlight the compound's role as a versatile building block for constructing complex molecular frameworks.

Current Trajectories and Emerging Research Avenues for this compound

Contemporary research continues to explore and expand the applications of this compound. Its unique structure makes it a valuable component in the synthesis of novel heterocyclic compounds and complex molecules with potential biological activity.

One area of active research is its use in the synthesis of spiro compounds. For example, this compound reacts with α,β-alkynic ketones to form N-propargylic β-enaminones, which can then undergo cyclization to produce spiro-2H-pyrroles and 1-azaspiro[4.5]deca-1,3-diene derivatives. thieme-connect.comresearchgate.netthieme-connect.com These spirocyclic structures are of interest due to their potential pharmacological properties.

Furthermore, this compound is utilized in the synthesis of novel amide derivatives with potential anticancer activity. In one study, it was reacted with betulonic acid chloride to produce an amide that exhibited significant cytotoxic effects on specific cancer cell lines while showing no toxicity to normal cells in an animal model. nih.govmdpi.com Another area of investigation involves its use in creating substrates for imaging apoptosis, a key process in cancer therapy. nih.gov

The compound is also being explored in the field of materials science. It has been used to synthesize N,N′-Bis(1-ethynylcyclohexyl)pyromellitic diimide, a compound with high solubility in organic solvents, which is a desirable property for the synthesis of interlocked molecular systems like catenanes and rotaxanes. iucr.orgnih.gov Additionally, research has shown its involvement in the synthesis of functionalized phosphorus ligands and their coordination with various transition metals. lboro.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B1580611 1-Ethynylcyclohexylamine CAS No. 30389-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclohexan-1-amine
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InChI

InChI=1S/C8H13N/c1-2-8(9)6-4-3-5-7-8/h1H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOYYDQISQOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067554
Record name Cyclohexanamine, 1-ethynyl-
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Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30389-18-5
Record name 1-Ethynylcyclohexylamine
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Record name 1-Ethynylcyclohexylamine
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Record name Cyclohexanamine, 1-ethynyl-
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Record name 1-ethynylcyclohexylamine
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Record name 1-ETHYNYLCYCLOHEXYLAMINE
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Synthetic Methodologies and Reaction Pathways Involving 1 Ethynylcyclohexylamine

Synthesis of 1-Ethynylcyclohexylamine and its Precursors

The direct synthesis of this compound is predicated on the availability of its precursor, 1-ethynylcyclohexanol. The synthesis of 1-ethynylcyclohexanol is well-established and typically begins with cyclohexanone (B45756). In a common method, cyclohexanone is reacted with an acetylene (B1199291) source, such as sodium acetylide in liquid ammonia, to introduce the ethynyl (B1212043) group at the carbonyl carbon. wikipedia.org This reaction, known as ethynylation, is followed by an acidic work-up to yield 1-ethynylcyclohexanol. wikipedia.org

While the literature reviewed does not provide a direct, one-step synthesis for this compound from cyclohexanone, the conversion from 1-ethynylcyclohexanol is a logical subsequent step. The transformation of the tertiary alcohol (1-ethynylcyclohexanol) to the corresponding amine (this compound) can be achieved through various amination methodologies known in organic synthesis. One such plausible pathway is the Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the desired amine. Another approach involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine source. The availability of this compound as a commercial reagent and its use as a starting material in numerous complex syntheses, such as for creating acetamide (B32628) derivatives through acetylation, confirms its status as a key synthetic intermediate. vulcanchem.com

This compound as a Building Block in Complex Molecular Synthesis

This compound serves as a foundational component in the synthesis of diverse and complex molecules, valued for its ability to introduce both a spirocyclic center and a reactive propargyl moiety. lookchem.com

Research applications have established this compound as a key intermediate in the synthesis of intricate bicyclic and tetracyclic compounds. chemicalbook.comchemdad.com The presence of both the amine and the terminal alkyne functionalities within the same molecule allows for a range of cyclization strategies. lookchem.com These reactions leverage the ethynyl group for further functionalization and the formation of complex, fused, or spiro-ring systems, which are significant scaffolds in the development of novel chemical entities. lookchem.comchemicalbook.comchemdad.com

A significant application of this compound is its reaction with α,β-alkynic ketones. Through a conjugate addition mechanism, the amino group of this compound attacks the β-position of the alkynic ketone. This reaction, often conducted in refluxing methanol, efficiently produces cyclohexane-embedded N-propargylic β-enaminones. These enaminones are stable intermediates that serve as versatile precursors for a variety of heterocyclic structures. lookchem.comsigmaaldrich.com

The N-propargylic β-enaminones derived from this compound are pivotal in the one-pot synthesis of spiro-2H-pyrroles. vulcanchem.comguidechem.com When these intermediates are subjected to basic conditions, typically using cesium carbonate, they undergo a tandem reaction sequence. lookchem.comchemicalbook.com The process begins with a nucleophilic cyclization, followed by a benzylic C-H oxidation, to furnish 3,4-diaryloyl-1-azaspiro[4.5]deca-1,3-diene derivatives, a class of spiro-2H-pyrroles. vulcanchem.comguidechem.com This method is noted for its efficiency and good to excellent yields. chemicalbook.com

Further elaboration of these N-propargylic β-enaminones is also possible. Prior to cyclization, they can undergo a palladium-catalyzed Sonogashira cross-coupling reaction with aryl iodides. sigmaaldrich.com The resulting internal alkyne-tethered β-enaminones, when treated with a base, also cyclize to yield spiro-2H-pyrroles. sigmaaldrich.com These spiro-2H-pyrroles can then be condensed with hydrazine (B178648) monohydrate to produce a novel class of heterotricyclic hybrids known as spiro-pyrrolopyridazines. sigmaaldrich.com

Table 1: Synthesis of Spiro-pyrrolopyridazine Derivatives

This table shows the scope of the synthesis of spiro-pyrrolopyridazine (SPP) derivatives from the corresponding spiro-2H-pyrroles, which are themselves synthesized from this compound. The yields are for the final condensation step.

EntryR¹ GroupR² GroupProductYield (%)
1C₆H₅C₆H₅SPP185
2C₆H₅4-MeC₆H₄SPP288
3C₆H₅4-MeOC₆H₄SPP390
4C₆H₅4-FC₆H₄SPP484
5C₆H₅4-ClC₆H₄SPP586
64-MeC₆H₄C₆H₅SPP1087
74-MeC₆H₄4-MeOC₆H₄SPP1292
84-ClC₆H₄4-MeOC₆H₄SPP1891
92-ThienylC₆H₅SPP2080
102-Thienyl4-MeOC₆H₄SPP2185

Data sourced from research on spiro-pyrrolopyridazine derivatives. sigmaaldrich.com

An alternative reaction pathway for cyclohexane-embedded N-propargylic β-enaminones involves their conversion into spiro-1,4-oxazepines. lookchem.com When these enaminone intermediates are treated with a combination of zinc iodide (ZnI₂) and silver hexafluoroantimonate (AgSbF₆), they undergo a 7-exo-dig cyclization. lookchem.comvulcanchem.com This reaction proceeds efficiently in refluxing dichloroethane (DCE) to afford spiro-1,4-oxazepines, specifically 12-methylene-11-oxa-7-azaspiro[5.6]dodeca-7,9-dienes, in good to high yields. vulcanchem.com This methodology demonstrates high efficiency and tolerance for a diverse range of functional groups. vulcanchem.com

This compound has been utilized as a substrate in studies investigating the reactions of alkynes with mercury(II) acetate (B1210297). nih.govresearchgate.net In a systematic study conducted in methanol, this compound was among a series of alkynes examined for their reactivity with Hg(OAc)₂. These reactions, known as oxymercuration-demercuration reactions, typically involve the addition of mercury and a solvent molecule across the triple bond. The investigation explored the behavior of the alkyne with both equimolar and catalytic amounts of the mercury salt, leading to non-mercuriated products such as vinyl ethers, dialkoxyalkanes, and ketones. This highlights the utility of this compound as a model substrate for probing the mechanisms of metal-promoted alkyne reactions.

Participation in Proximity-Induced Cycloaddition for Bioconjugation

Proximity-induced conjugation is a chemical strategy designed for applications such as bioconjugation, where high selectivity and mild reaction conditions are paramount. wgtn.ac.nzwgtn.ac.nz This methodology typically involves a two-step process where an initial, reversible reaction brings the key reactive moieties into close proximity, thereby facilitating a second, irreversible reaction. wgtn.ac.nzwgtn.ac.nz In the context of amino alkynes like this compound, this concept has been explored through the reaction with α-azido ketones. wgtn.ac.nz The proposed mechanism involves the reversible formation of an imine or enamine intermediate from the amine of this compound and the ketone. wgtn.ac.nzwgtn.ac.nz This initial step positions the alkyne and azide (B81097) groups in close proximity, promoting a subsequent intramolecular azide-alkyne cycloaddition. wgtn.ac.nzwgtn.ac.nz

Research into this model reaction for bioorthogonal applications revealed certain limitations. wgtn.ac.nzwgtn.ac.nz While the reaction could proceed to form the desired cyclized products, it was often characterized by slow kinetics. wgtn.ac.nz Test reactions with primary amino alkynes like this compound were reported to be unsuccessful in some cases because the resulting imine intermediates adopted an E-configuration, which is geometrically unsuitable for bringing the azide and alkyne groups together for the intramolecular reaction. wgtn.ac.nz

Despite its limitations as a bioorthogonal reaction, the proximity-induced reaction between amino alkynes and α-azido ketones has been successfully utilized for the synthesis of triazolo-pyrazine derivatives. wgtn.ac.nz Although the reaction involving primary amino alkynes proved challenging, the study demonstrated that under specific conditions, the cycloaddition could proceed. wgtn.ac.nzwgtn.ac.nz This pathway provides a method for creating complex heterocyclic structures like triazolo-pyrazines under mild and straightforward conditions, starting from readily available amino alkynes and α-azido ketones. wgtn.ac.nz The development of these synthetic routes is of interest in medicinal chemistry, as the 1,2,4-triazolo[4,3-a]pyrazine scaffold is found in compounds with a variety of biological activities. nih.govnih.govmdpi.com

Reactions Leading to Oxazolidinones via Carboxylative Cyclization with CO2

This compound serves as a substrate in the synthesis of oxazolidinones through carboxylative cyclization with carbon dioxide (CO₂). researchgate.net This transformation represents a green chemistry approach, utilizing CO₂ as an inexpensive and renewable C1 source. mdpi.com In one reported study, a 2D mesoporous Pd(II)-loaded covalent organic framework (COF) was used as a photocatalyst for the synthesis of oxazolidinones from various propargylamine (B41283) derivatives, including this compound. researchgate.net The reaction proceeds in water under an atmosphere of CO₂ and is driven by sunlight, avoiding the need for chemical bases. researchgate.net The process involves the initial formation of a carbamate (B1207046) intermediate through the reaction of the amine with CO₂, followed by cyclization. researchgate.net

Detailed research findings for the carboxylative cyclization of this compound are presented below. researchgate.net

ParameterValue
SubstrateThis compound
Substrate Amount2 mmol
ReactantCarbon Dioxide (CO₂)
CO₂ Pressure1 atm
CatalystPd(II)@TFR-OT
Catalyst Loading15 mg
SolventH₂O
Solvent Volume5 mL
Energy SourceSunlight
Reaction Time10 hours

This photocatalytic system demonstrated efficient reusability over multiple cycles with minimal leaching of the active metal, highlighting its potential as an environmentally friendly pathway for the formation of valuable oxazolidinone structures. researchgate.net

Nucleophilic Addition to Potassium Isocyanate for N-Substituted Urea (B33335) Synthesis

As a primary amine, this compound is a suitable substrate for the synthesis of N-substituted ureas via nucleophilic addition to an isocyanate source. A practical and efficient method for this transformation involves the reaction of amines with potassium isocyanate (KOCN) in water, eliminating the need for organic co-solvents. researchgate.net This process is applicable to a wide range of primary and secondary amines for the synthesis of mono-, di-, and cyclic ureas in good to excellent yields and with high purity. researchgate.net

The general reaction involves the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the isocyanate ion (generated from KOCN in situ), followed by protonation to yield the corresponding N-substituted urea. This method is noted for its simplicity and mild conditions. researchgate.net While a specific synthesis using this compound was not detailed in the surveyed literature, its primary amine functionality makes it a prime candidate for this transformation.

The table below shows representative examples of this methodology with other amines, illustrating the scope of the reaction. researchgate.net

AmineProductYield (%)
AnilineN-Phenylurea92
4-IsopropylanilineN-(4-isopropylphenyl)urea94
3,4-DichloroanilineN-(3,4-dichlorophenyl)urea91
MethylamineN-Methylurea90

Catalytic Transformations Involving this compound

Role in Enamine/Transition Metal Combined Catalysis

The combination of enamine catalysis and transition metal catalysis has emerged as a powerful strategy for developing novel chemical transformations. nih.govd-nb.info This dual catalytic system operates through two parallel cycles. In the first, a primary or secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. d-nb.info In the second, a transition metal complex activates a substrate, such as an allylic or alkynic compound, to generate a reactive electrophilic species. nih.govd-nb.info The subsequent reaction between the nucleophilic enamine and the metal-activated electrophile allows for the formation of new carbon-carbon or carbon-heteroatom bonds. d-nb.info

This compound, possessing both a primary amine and a terminal alkyne, is a molecule of interest within this catalytic paradigm. It could potentially act as the amine catalyst to generate an enamine from a separate aldehyde or ketone. Alternatively, its alkyne moiety could be activated by a transition metal (e.g., gold, palladium) to form an electrophilic π-complex, making it susceptible to attack by a nucleophilic enamine generated from a different catalytic cycle. d-nb.info This dual functionality makes it a versatile component for investigation in the development of new enamine/transition metal combined catalytic reactions.

Investigation in C-H Activation Processes

Carbon-hydrogen (C-H) activation is a significant field in organic synthesis that focuses on the cleavage of typically inert C-H bonds to enable the formation of more complex molecules. mt.com This process often involves transition metal catalysts, such as palladium, rhodium, or iridium, which can coordinate to a substrate and facilitate the cleavage of a C-H bond, often through mechanisms like oxidative addition or concerted metalation-deprotonation. mt.comnih.gov

This compound and its derivatives have been investigated in reactions that involve C-H activation or functionalization steps. For instance, N-propargylic β-enaminones, which can be synthesized from this compound, have been shown to undergo further functionalization. metu.edu.tr In one study, arylated β-enaminones derived from this compound, when treated with cesium carbonate, yielded spiro-2H-pyrroles through a process involving benzylic C-H oxidation. metu.edu.tr Another report mentions the synthesis of an oxazoline (B21484) from a derivative of this compound via an oxidative C-H functionalization pathway. hud.ac.uk These examples demonstrate the utility of the this compound scaffold in synthetic sequences that leverage advanced C-H activation and functionalization strategies.

Applications in Photoredox Catalysis for Organic Transformations

The utility of this compound has been expanded into the realm of photoredox catalysis, a field that uses visible light to drive chemical reactions. A notable application is in the chemical fixation of carbon dioxide (CO2) with propargyl amines to synthesize valuable oxazolidinones.

In a recent study, researchers developed a two-dimensional, mesoporous palladium(II)-loaded covalent organic framework (COF), denoted as Pd(II)@TFR-OT, which acts as a photoactive heterogeneous catalyst. This catalyst facilitates the carboxylative cyclization of various propargyl amine derivatives, including this compound, with CO2 to produce oxazolidinones. The reaction is conducted in water, a green solvent, under sunlight and at atmospheric pressure of CO2, without the need for a base or a co-catalyst. researchgate.net

The process involves the reaction of this compound with CO2 in the presence of the Pd(II)@TFR-OT photocatalyst. Continuous stirring and exposure to sunlight for 10 hours lead to the formation of the corresponding oxazolidinone with yields ranging from 78% to 95%. researchgate.net The reaction is light-dependent and does not proceed in the dark. The photocatalyst demonstrated high catalytic activity, achieving a turnover number (TON) of 3.392 × 10³, and could be reused for up to six consecutive cycles with minimal leaching of the active metal. researchgate.net

The proposed mechanism suggests that the reaction is initiated by the formation of a carbamate intermediate from the reaction between this compound and CO2. researchgate.net This highlights a sustainable and environmentally friendly pathway for the synthesis of oxazolidinones, utilizing CO2 as a C1 feedstock.

SubstrateCatalystReaction ConditionsProductYield (%)Reference
This compoundPd(II)@TFR-OTH2O, 1 atm CO2, sunlight, 10 hCorresponding oxazolidinone78-95 researchgate.net

Limitations and Challenges in Catalytic Methods

While the photocatalytic synthesis of oxazolidinones using this compound and related propargyl amines presents a promising and sustainable approach, there are certain limitations and challenges.

One of the primary challenges lies in the substrate scope, particularly concerning electronic effects. In the study utilizing the Pd(II)@TFR-OT photocatalyst, it was observed that while propargylic amines with electron-rich groups on the aromatic ring linked to the nitrogen atom provided good yields of the desired oxazolidinones, derivatives bearing electron-withdrawing groups resulted in inadequate yields. researchgate.net This suggests that the electronic nature of the substrate significantly influences the efficiency of the catalytic cycle, potentially limiting the applicability of this method for a broad range of functionalized starting materials.

Furthermore, the efficiency of heterogeneous photocatalytic systems can be affected by factors such as the stability of the catalyst under prolonged irradiation. While the Pd(II)@TFR-OT catalyst showed good reusability for up to six cycles, long-term stability and potential deactivation mechanisms under continuous industrial-scale operation would require further investigation. researchgate.net Metal leaching, although minimal in the reported study, remains a general concern in heterogeneous catalysis as it can lead to product contamination and a decrease in catalytic activity over time. researchgate.net

Another challenge is related to the intrinsic properties of semiconductor photocatalysts, which can suffer from issues like the recombination of photo-generated charge carriers and a limited response to the visible light spectrum. rsc.org While the developed COF-based catalyst in the aforementioned study exhibits a low bandgap energy, optimizing the light-harvesting efficiency and charge separation remains a key area for improvement in the design of future photocatalysts for this and similar transformations. researchgate.net The need for highly customized photocatalysts for specific reactions can also be a hurdle for broader industrial adoption.

Chemical Derivatives and Analogues of 1 Ethynylcyclohexylamine

Structural Modification Strategies

The modification of 1-ethynylcyclohexylamine primarily targets its two key functional groups: the primary amine (-NH₂) and the terminal alkyne (-C≡CH). The cyclohexyl ring offers a scaffold that imparts specific steric and electronic properties to the derivatives.

Modification of the Amino Group: The primary amine is a nucleophilic center that readily undergoes reactions such as acylation and urea (B33335) formation. For instance, it can be acetylated to form N-(1-ethynylcyclohexyl)acetamide. vulcanchem.com It can also react with isocyanates to produce various substituted ureas, such as N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea and N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea. chemicalbook.com Furthermore, the amine can participate in peptide coupling reactions, linking the 1-ethynylcyclohexyl moiety to amino acid or peptide fragments. nih.gov

Modification of the Ethynyl (B1212043) Group: The terminal alkyne is a versatile handle for carbon-carbon bond formation. It is an active participant in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the attachment of various aryl or vinyl groups to the alkyne terminus. The ethynyl group also engages in cycloaddition reactions and conjugate addition reactions. researchgate.netgoogle.com For example, it can serve as a substrate in reactions with mercury(II) acetate (B1210297), facilitating the creation of new molecular structures. lookchem.com

Combined Reactivity (Cyclization): A powerful strategy involves the simultaneous or sequential reaction of both the amine and alkyne groups to construct complex heterocyclic systems. A prominent example is the conjugate addition of the amine to α,β-alkynic ketones, which forms an N-propargylic β-enaminone intermediate. researchgate.netthieme-connect.com This intermediate is primed for subsequent intramolecular cyclization, a key step in synthesizing spiro-heterocycles. researchgate.netthieme-connect.com

Synthesis and Characterization of Functionalized Derivatives

The synthetic utility of this compound is demonstrated in its application as a key intermediate for creating complex molecules, particularly spiro-compounds.

A facile and efficient method for synthesizing 1-azaspiro[4.5]deca-1,3-diene derivatives utilizes this compound as a key reactant. thieme-connect.com The synthesis involves the reaction of this compound with various α,β-alkynic ketones. This initial step forms cyclohexane-embedded N-propargylic β-enaminones. In the presence of a base like cesium carbonate, these intermediates undergo nucleophilic cyclization to yield the target spiro-compounds in good to excellent yields. thieme-connect.com This cyclization tolerates a wide range of functional groups on the starting ketone, including various aliphatic, aromatic, and heteroaromatic substituents. thieme-connect.comresearchgate.net

Similarly, a one-pot method has been developed for the synthesis of spiro-2H-pyrroles. researchgate.net This process begins with the conjugate addition of this compound to α,β-alkynic ketones, followed by a palladium-catalyzed coupling of the resulting N-propargylic β-enaminones with aryl iodides. The resulting intermediate, under basic conditions, undergoes a tandem nucleophilic cyclization and benzylic C–H oxidation to furnish 3,4-diaryloyl-1-azaspiro[4.5]deca-1,3-diene derivatives. researchgate.net

The characterization of these synthesized derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the products, confirming the formation of the new ring systems and the connectivity of the atoms. rsc.org Mass spectrometry (MS) is employed to determine the molecular weight of the derivatives, and elemental analysis provides data on their elemental composition. rsc.org In some cases, single-crystal X-ray diffraction is used to unambiguously determine the three-dimensional structure of the synthesized compounds. nih.govrsc.org

Table 1: Examples of Functionalized Derivatives from this compound
Starting MaterialsDerivative ClassKey Reaction TypeReference
This compound + α,β-Alkynic Ketones1-Azaspiro[4.5]deca-1,3-dienesConjugate Addition followed by Nucleophilic Cyclization thieme-connect.com
This compound + α,β-Alkynic Ketones + Aryl IodidesSpiro-2H-pyrrolesConjugate Addition, Pd-catalyzed Coupling, Cyclization/Oxidation researchgate.net
This compound + 2MP-ValAsp(tBu)-OHPeptide ConjugatePeptide Coupling nih.gov
This compoundBis-spirocyclic compoundsMulti-step synthesis involving thermal cyclization researchgate.net

Comparative Analysis of Reactivity and Synthetic Utility of Analogues

When comparing this compound to simpler primary amino alkynes like propargylamine (B41283), the presence of the cyclohexyl group imparts distinct reactivity and synthetic advantages. The steric bulk of the cyclohexyl group at the quaternary center influences the stereochemical outcome of reactions and can enhance the stability of intermediates and final products.

In proximity-induced bioconjugation studies, the reaction between an azide-bearing molecule and various amino alkynes was investigated. The reaction with this compound afforded the desired triazolo-pyrazine product in a high yield of 89%. wgtn.ac.nz This was a significant improvement compared to the reaction with N-methylpropargylamine, which gave a lower yield of 58% and showed some degradation. wgtn.ac.nz This suggests that the sterically demanding cyclohexyl group can favor the desired reaction pathway.

The synthetic utility of this compound is particularly evident in the synthesis of spiro-heterocycles. researchgate.netthieme-connect.com The cyclohexane (B81311) ring is not merely a substituent but becomes an integral part of the final spirocyclic framework. This is a significant advantage over acyclic or less sterically hindered analogues, which would lead to different, non-spirocyclic products. The resulting spiro-compounds, which feature a carbon atom common to two rings, possess a rigid, three-dimensional structure that is of interest in medicinal chemistry and materials science. researchgate.netthieme-connect.com The decoration of pyrrole (B145914) compounds with a spiro framework, for example, is noted for its potential in synthesizing molecules of pharmacological interest. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization for Research on 1 Ethynylcyclohexylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of molecular structure. jchps.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule. jchps.comweebly.com

For 1-Ethynylcyclohexylamine, ¹H and ¹³C NMR spectra provide a detailed map of its structure. The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present in the molecule. The ethynyl (B1212043) proton (≡C-H) typically appears in a specific region of the spectrum, while the protons of the cyclohexyl ring and the amine (-NH₂) group exhibit characteristic chemical shifts and splitting patterns due to their unique electronic environments and interactions with neighboring protons. jchps.comweebly.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in this compound, including the two sp-hybridized carbons of the ethynyl group and the distinct carbons of the cyclohexyl ring, will produce a separate signal. The chemical shifts of these signals are indicative of their hybridization and bonding environment. Two-dimensional (2D) NMR techniques can further establish correlations between protons and carbons, confirming the precise atomic connectivity and finalizing the structural assignment. researchgate.netslideshare.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethynyl C-H ~2.0-3.0 -
Ethynyl C≡C - ~65-90
Cyclohexyl C-NH₂ - ~50-60
Cyclohexyl CH₂ ~1.2-1.8 ~20-40
Amine NH₂ ~1.5-2.5 (broad) -

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. escholarship.orgnih.gov For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula by providing a highly accurate mass measurement, which helps in distinguishing it from other compounds with the same nominal mass. researchgate.net

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (123.20 g/mol ). sigmaaldrich.com Additionally, the fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can offer structural clues. Common fragmentation pathways for this compound might include the loss of the ethynyl group or cleavage of the cyclohexyl ring. Analysis of these fragments helps to confirm the presence of the key structural motifs. nih.gov Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of a sample by separating it from any impurities before mass analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different types of chemical bonds vibrate at specific frequencies, and these vibrations correspond to characteristic absorption bands in the IR spectrum. utdallas.edu

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure:

N-H Stretch: The primary amine (-NH₂) group will exhibit one or two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region. libretexts.org

C≡C-H Stretch: The terminal alkyne will have a sharp, distinct C-H stretching absorption at approximately 3300 cm⁻¹. utdallas.edu

C≡C Stretch: The carbon-carbon triple bond stretch of the ethynyl group will appear as a sharp, and often weak, absorption in the range of 2100-2260 cm⁻¹. utdallas.edu

C-H Stretch: The C-H bonds of the cyclohexyl ring will show stretching vibrations in the region of 2850-3000 cm⁻¹. libretexts.org

The presence and positions of these characteristic bands in the IR spectrum provide strong evidence for the presence of the amine and ethynyl functional groups within the molecule. youtube.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300-3500
Alkyne (C≡C-H) C-H Stretch ~3300
Alkyne (-C≡C-) C≡C Stretch 2100-2260
Alkane (C-H) C-H Stretch 2850-3000

Note: These are typical ranges and the exact position and intensity of the peaks can be influenced by the molecular environment.

Chromatographic Techniques in Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. gsconlinepress.com These methods are essential for both the purification of this compound from reaction mixtures and for the analysis of its purity. rsc.org

Common chromatographic techniques that can be applied to this compound include:

Column Chromatography: This is a fundamental purification technique where the compound is separated based on its differential adsorption to a stationary phase (like silica (B1680970) gel) as it is carried through a column by a mobile phase (a solvent or mixture of solvents). escholarship.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical method used to monitor the progress of a reaction or to quickly assess the purity of a sample. rsc.org

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (MS), it can be used to determine the purity of this compound with high accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separations and can be used for both analytical and preparative purposes. For a compound like this compound, reverse-phase HPLC is a common method for purity analysis.

These techniques ensure that the sample of this compound used in further research is of high purity, which is critical for obtaining reliable and reproducible results. gsconlinepress.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The technique involves diffracting a beam of X-rays off a single crystal of the compound. cam.ac.uk The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. nih.gov

For this compound, obtaining a suitable crystal would allow for its unequivocal structural determination. The X-ray crystal structure would provide highly accurate measurements of bond lengths, bond angles, and torsional angles. omu.edu.tr This would confirm the connectivity established by NMR and also reveal the conformation of the cyclohexyl ring and the spatial arrangement of the ethynyl and amine substituents. This detailed solid-state structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. cam.ac.uk

Computational and Theoretical Chemistry Studies on 1 Ethynylcyclohexylamine

Quantum Chemical Calculations for Understanding Bonding and Electronic Structure

Quantum chemical calculations, which are rooted in quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.eduarxiv.org These calculations can reveal fundamental properties such as the nature of chemical bonds, molecular orbital energies, and the distribution of electron density within the 1-Ethynylcyclohexylamine molecule. By solving approximations of the Schrödinger equation, researchers can obtain information on bond lengths, bond angles, and electronic energies. northwestern.edupurdue.edu

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, the ethynyl (B1212043) group's triple bond and the amine group's lone pair of electrons would be principal features of interest in its electronic structure.

Table 1: Computed Molecular Descriptors for this compound

This table contains properties calculated from the molecule's structure and deposited in public databases. These are not results from a dedicated theoretical study but are useful baseline computational values.

DescriptorValueSource
Molecular FormulaC₈H₁₃N nih.gov
Molecular Weight123.20 g/mol nih.gov
Monoisotopic Mass123.1048 Da nih.gov
XLogP3-AA1.8 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass123.104799419 Da nih.gov
Topological Polar Surface Area26 Ų nih.gov
Heavy Atom Count9 nih.gov
Formal Charge0 nih.gov
Complexity134 nih.gov

Molecular Dynamics Simulations in Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By applying Newton's equations of motion, MD simulations can generate a trajectory of a system, providing a detailed view of its conformational changes and dynamics. nih.gov

For this compound, the primary focus of MD simulations would be the conformational flexibility of the cyclohexane (B81311) ring. The cyclohexane ring can exist in various conformations, most notably the stable 'chair' form and the less stable 'boat' and 'twist-boat' forms. MD simulations can be used to explore the energy landscape of these conformations and the barriers for interconversion between them. mdpi.com Furthermore, these simulations can analyze the orientation of the ethynyl and amine substituents, determining their preferred spatial arrangements (axial vs. equatorial) and the influence of solvent on these preferences. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly popular due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and a variety of electronic properties. nih.gov

In the context of this compound, DFT would be instrumental in:

Geometric Optimization: Accurately predicting the bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Vibrational Analysis: Calculating the theoretical vibrational spectrum, which can aid in the interpretation of experimental FT-IR and Raman spectra. Studies on related molecules like cyclophosphamide (B585) have shown excellent agreement between DFT-calculated and experimental vibrational frequencies. nih.gov

Reactivity Descriptors: Computing properties like molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

A study on cyclohexylamine (B46788) in a binary mixture utilized DFT to investigate the geometry and hydrogen bonding interactions between molecules, demonstrating the power of this method to explore intermolecular forces. researchgate.net Similarly, DFT has been applied to study analogues like 1-phenylcyclohexylamine (B1663984) to generate quantum descriptors for structure-activity relationship models. researchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org This allows for a detailed, step-by-step understanding of how reactants are converted into products.

For this compound, computational methods could elucidate the mechanisms of reactions in which it participates. For example, its use in the synthesis of bicyclic and tetracyclic compounds involves complex reaction sequences. sigmaaldrich.com Theoretical calculations could be used to:

Model the interaction of this compound with other reagents.

Locate the transition state structures for key reaction steps.

Calculate the energy barriers associated with these transition states to predict reaction kinetics.

Determine the thermodynamic stability of intermediates and products to predict reaction outcomes.

By understanding the reaction energetics, computational studies can explain observed regioselectivity and stereoselectivity or predict the most favorable reaction conditions.

In Silico Prediction of Reactivity and Selectivity

In silico methods use computational models to predict chemical properties and biological activities without the need for laboratory experiments. nih.gov These approaches range from quantitative structure-activity relationship (QSAR) models to machine learning algorithms trained on large chemical datasets. frontiersin.org

For this compound, in silico tools could be used to predict its reactivity in various chemical transformations. By calculating electronic descriptors (such as atomic charges and frontier molecular orbital densities), it is possible to predict which sites on the molecule are most likely to react. For instance, the nucleophilicity of the amine group and the reactivity of the ethynyl triple bond could be quantified and compared.

Furthermore, these predictive models can assess the selectivity of reactions. mdpi.com For example, in a reaction involving both the amine and ethynyl groups, computational models could predict which group is more likely to react under specific conditions or with a particular reagent. These predictions are invaluable for guiding synthetic chemistry efforts and designing novel molecules with desired properties. europa.eu

Applications of 1 Ethynylcyclohexylamine in Advanced Organic Synthesis and Material Science

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

1-Ethynylcyclohexylamine serves as a pivotal intermediate in the synthesis of intricate organic molecules, including bicyclic and tetracyclic compounds. lookchem.com The presence of both a nucleophilic amino group and a reactive terminal alkyne allows for a wide range of chemical transformations, making it a valuable precursor for creating complex ring systems that are often found in pharmaceuticals and agrochemicals. lookchem.com

The reactivity of the terminal alkyne group is central to its utility. This functional group readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Notable examples include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. While specific examples detailing the use of this compound in Sonogashira couplings are not extensively documented in readily available literature, the general applicability of this reaction to terminal alkynes suggests its potential for incorporating the ethynylcyclohexylamine moiety into complex aromatic and olefinic systems.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. youtube.com The terminal alkyne of this compound is an ideal substrate for this transformation, allowing for its conjugation with a wide variety of azide-containing molecules to create complex, functionalized structures. researchgate.netbeilstein-journals.org

A3 Coupling (Aldehyde-Alkyne-Amine): This multicomponent reaction is a powerful tool for the synthesis of propargylamines. researchgate.net In this reaction, an aldehyde, an alkyne, and an amine couple in a one-pot process. This compound can act as the amine component, reacting with an aldehyde and another alkyne to generate more complex propargylamine (B41283) derivatives.

The amino group of this compound also offers a handle for further functionalization, enabling the introduction of diverse substituents and the construction of more elaborate molecular architectures.

Development of Spiro Compounds and Heterocycles

The unique structure of this compound makes it an attractive starting material for the synthesis of spiro compounds and various heterocyclic systems, which are prevalent motifs in numerous biologically active molecules. mdpi.comnih.gov

Spiro Compounds: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. mdpi.com The quaternary carbon atom of this compound provides a pre-existing spirocenter. While direct applications of this compound in the synthesis of spirooxindoles, a prominent class of spiro compounds, have not been extensively reported, its structural features make it a promising candidate for such transformations. nih.govrsc.org Strategies for the enantioselective synthesis of spirooxindoles often involve cycloaddition reactions, a pathway amenable to the alkyne functionality of this compound. rsc.orgnih.gov

Heterocycles: The alkyne and amine functionalities of this compound are key to its utility in the synthesis of a wide range of nitrogen-containing heterocycles. Multicomponent reactions, in particular, offer an efficient route to complex heterocyclic scaffolds from simple starting materials. mdpi.com The participation of this compound in reactions like the A3 coupling can be a stepping stone to the synthesis of various heterocycles.

Furthermore, the terminal alkyne can undergo cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of azides with the alkyne moiety of this compound, via a [3+2] cycloaddition, would lead to the formation of triazole rings, a common and important heterocyclic core in medicinal chemistry. youtube.comresearchgate.netnih.govnih.gov

Contribution to the Design of New Chemical Scaffolds

In the field of drug discovery, the development of novel chemical scaffolds is crucial for exploring new areas of chemical space and identifying molecules with desired biological activities. bham.ac.uknih.gov The rigid and three-dimensional nature of the cyclohexyl ring in this compound, combined with its dual functionality, makes it an excellent building block for the design of new molecular frameworks. bham.ac.uk

The use of this compound in multicomponent reactions is a particularly powerful strategy for generating libraries of diverse compounds based on a common scaffold. mdpi.com By varying the other components in a multicomponent reaction, a wide range of substituents can be introduced, allowing for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. nih.govresearchgate.net

The incorporation of the this compound motif can impart desirable properties to a new chemical scaffold, such as increased lipophilicity and metabolic stability, which are important considerations in drug design. The rigid cyclohexane (B81311) core can also serve to orient appended functional groups in a specific and predictable manner, which can be advantageous for optimizing interactions with biological targets. While the direct pharmacological evaluation of scaffolds derived specifically from this compound is not widely documented, the principles of scaffold-based drug design suggest its significant potential in this area. nih.gov

Medicinal Chemistry and Biological Relevance of 1 Ethynylcyclohexylamine Scaffolds

Design and Synthesis of Biologically Active Scaffolds Incorporating 1-Ethynylcyclohexylamine Moieties

The synthesis of complex, biologically active molecules often relies on the use of versatile building blocks that can be elaborated into diverse scaffolds. This compound serves as a valuable starting material for creating novel heterocyclic systems with potential therapeutic applications. A notable example is the synthesis of spiro-pyrrolopyridazine (SPP) derivatives, which begins with the conjugate addition of this compound to α,β-alkynic ketones in refluxing methanol. nih.govacs.org This initial step yields cyclohexane-embedded N-propargylic β-enaminones. nih.govacs.org

The synthetic route continues with a Sonogashira cross-coupling reaction of these β-enaminones with various aryl iodides, which generates internal alkyne-tethered N-propargylic β-enaminones. nih.govacs.org These intermediates then undergo a base-mediated nucleophilic cyclization, followed by benzylic C–H oxidation, to produce spiro-2H-pyrrole (SP) derivatives. nih.govacs.org The final step involves a condensation reaction of the spiro-2H-pyrroles with hydrazine (B178648) monohydrate in refluxing 1-butanol, which affords the desired spiro-pyrrolopyridazine derivatives with a broad substrate scope and tolerance for various functional groups. nih.govacs.org This multi-step synthesis demonstrates a robust strategy for constructing complex spiro-heterocyclic systems from this compound. nih.gov

Another approach to synthesizing biologically active compounds involves the phosphorylation of 1-ethynyl-1-aminocyclohexane. researchgate.net The development of methods for creating new functionally substituted derivatives, such as alicyclic dialkylamidophosphates, is an active area of research aimed at identifying promising biologically active compounds. researchgate.net

Exploration of Derivatives in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for developing new therapeutic agents. Its derivatives have been explored for various applications, including cancer therapy and the development of diagnostic tools for apoptosis.

Heterocyclic molecules, particularly those with spiro-fused systems, are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govacs.org Recently, a series of 21 novel spiro-pyrrolopyridazine (SPP) derivatives synthesized from this compound were investigated for their potential as anticancer agents. nih.govnih.gov

The cytotoxic effects of these compounds were evaluated against several human cancer cell lines, including breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. nih.gov Among the synthesized derivatives, one compound, designated SPP10, demonstrated significant and selective cytotoxicity against these cancer cell lines while showing a much lower impact on non-tumorigenic cells. nih.gov

Compound Cell Line IC₅₀ (μM)
SPP10MCF-7 (Breast Cancer)2.31 ± 0.3
SPP10H69AR (Lung Cancer)3.16 ± 0.8
SPP10PC-3 (Prostate Cancer)4.2 ± 0.2
SPP10Non-tumorigenic Cells26.8 ± 0.4

Data sourced from PubMed Central. nih.gov

Further investigation into the mechanism of action revealed that SPP10 induces apoptotic cell death in cancer cells. nih.gov This was confirmed by flow cytometry and western blot analyses, which showed that SPP10 treatment led to the inhibition of the anti-apoptotic protein Bcl-2 and the induction of pro-apoptotic proteins Bax and cytochrome c. nih.gov Additionally, these SPP derivatives were identified as potential inhibitors of the epidermal growth factor receptor (EGFR), a key protein involved in cell proliferation that is often implicated in cancer. nih.govnih.gov The EGFR kinase inhibitory activity of SPP10 was found to be more potent than the reference drug, erlotinib. nih.gov These findings highlight SPP10 as a promising lead compound for the development of new anticancer therapies. nih.gov

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it an important target for both therapeutic intervention and diagnostic imaging. nih.gov The development of specific substrates for caspase-3 is essential for monitoring its activity and assessing cellular response to cancer treatments. nih.gov

This compound has been utilized in the synthesis of novel caspase-3 substrates. nih.gov In one study, it was incorporated via a peptide coupling reaction to create a substrate for positron emission tomography (PET) imaging of apoptosis. nih.gov The synthesis involved coupling this compound with a t-butyl-protected dipeptide precursor. nih.gov To create a fluorogenic substrate, the typical caspase inhibitor functional group (FMK) was replaced with 7-amino-4-(trifluoromethyl)coumarin (AFC). nih.gov Proteolytic cleavage of the substrate by caspase-3 liberates the fluorescent AFC group, allowing for the quantification of enzyme activity. nih.gov

Kinetic analysis of different substrates revealed that structural modifications significantly impact activity. For example, a substrate containing a tert-butyl (Tb) group in the P2 position showed a 4-fold higher cleavage rate by caspase-3 compared to a substrate with a valine group in the same position. nih.gov This enhancement was primarily due to an increase in the catalytic rate (kcat) with little change to the Michaelis constant (Km). nih.gov Furthermore, the incorporation of a 1,2,3-triazole linker, which can act as a rigid substitute for an amide bond, was also explored. nih.gov The substrate containing the Tb group in the P2 position and the triazole linker demonstrated substantially improved caspase-3 specificity compared to a similar substrate with a valine group. nih.gov

Substrate Feature Effect on Caspase-3 Activity/Selectivity
Valine at P2Baseline activity
Tert-butyl (Tb) at P24-fold higher cleavage, increased kcat
Triazole Linker + Tb at P2Substantially improved caspase-3 specificity

Data sourced from PubMed Central. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For derivatives of this compound, SAR studies help to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

In the development of caspase-3 substrates, SAR analysis revealed key structural features that determine enzyme activity and selectivity. nih.gov A comparison between two lead compounds, 2MP-VD-AFC (1) and 2MP-TbD-AFC (2), showed that the presence of the tert-butyl (Tb) group in the P2 position of the substrate significantly enhanced caspase-3 activity. nih.gov This modification also led to increased selectivity for caspase-3 over other caspases, such as caspase-1 and caspase-8. nih.gov This suggests that the bulky, hydrophobic Tb group has favorable interactions within the S2 binding pocket of the caspase-3 enzyme. nih.gov

While specific, comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in the provided search results, studies on related cyclohexylamine (B46788) scaffolds offer valuable insights. For instance, a quantitative structure-activity relationship (QSAR) study on 1-phenylcyclohexylamine (B1663984) (PCA) derivatives demonstrated that parameters like the frontier orbital energy and the partition coefficient (LogP) are good predictors of biological activity and toxicity. osti.gov Similarly, SAR exploration of the cycloalkanol ethylamine scaffold, which includes the well-known drug venlafaxine, led to the discovery of selective norepinephrine reuptake inhibitors by modifying substituents on the amine. nih.gov These examples underscore the importance of systematic structural modifications to the cyclohexylamine core and its substituents to achieve desired biological profiles.

Computational Approaches in Medicinal Chemistry for this compound Derived Scaffolds

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the study of drug-receptor interactions, and the rational design of new compounds.

In the investigation of spiro-pyrrolopyridazine (SPP) derivatives as anticancer agents, molecular docking studies were employed to understand the binding interactions of the most potent compound, SPP10, with its target, EGFR. nih.govnih.gov These computational analyses provided insights into the binding affinities and conformations of SPP10 within the active site of both wild-type and mutated forms of EGFR, supporting the experimental findings of its potent inhibitory activity. nih.gov

Similarly, computational docking was used to gain structural insights into the activity and selectivity of the novel caspase-3 substrates. nih.gov Selected substrates were docked into the crystal structure of human caspase-3 (PDB ID: 1RHQ) to analyze interactions between the substrate's P2 position and the enzyme's S2 binding pocket, which is lined with aromatic residues. nih.gov This analysis helped to rationalize the observed increase in activity for substrates containing specific side chains, such as valine. nih.gov

Furthermore, broader computational techniques like Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the electronic properties of cyclohexylamine derivatives. researchgate.net Analyses of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap provide information about the molecule's reactivity and stability. researchgate.net These computational approaches, from molecular docking to quantum chemical calculations, are crucial for elucidating structure-activity relationships and guiding the design of more effective therapeutic agents based on the this compound scaffold.

Future Directions and Interdisciplinary Research with 1 Ethynylcyclohexylamine

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and amenability to automation. rsc.orgnih.govnih.gov The synthesis of compound libraries for drug discovery and materials science is a key area where flow chemistry is making a substantial impact. mdpi.com 1-Ethynylcyclohexylamine, as a bifunctional building block, is an ideal candidate for integration into automated synthesis platforms for the generation of diverse molecular libraries.

The terminal alkyne and primary amine groups of this compound allow for a variety of orthogonal chemical transformations. For instance, the alkyne can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira couplings, and other metal-catalyzed reactions, while the amine can undergo amidation, reductive amination, and nucleophilic substitution. In a flow chemistry setup, a stream of this compound could be sequentially reacted with different reagents to rapidly generate a library of compounds with diverse functionalities.

An illustrative automated synthesis workflow could involve the initial functionalization of the amine group, followed by a reaction at the ethynyl (B1212043) moiety. This two-step process, when automated, could efficiently produce a large array of molecules for high-throughput screening.

Table 1: Potential Two-Step Sequential Reactions of this compound in an Automated Flow System

Step 1: Amine FunctionalizationReagent ClassStep 2: Alkyne FunctionalizationReagent ClassPotential Product Class
AcylationAcid ChloridesClick ChemistryOrganic AzidesTriazole-containing amides
Reductive AminationAldehydes/KetonesSonogashira CouplingAryl HalidesAryl-alkyne substituted secondary amines
SulfonylationSulfonyl ChloridesCadiot-Chodkiewicz CouplingTerminal AlkynesDi-alkyne substituted sulfonamides

The integration of in-line purification and analysis techniques within the flow system would further streamline the synthesis and characterization of these compound libraries, accelerating the discovery of new bioactive molecules and functional materials.

Exploration in Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural features of this compound make it an intriguing candidate for the construction of novel supramolecular assemblies and functional nanomaterials. pageplace.de

The amine group can participate in hydrogen bonding, a fundamental interaction in supramolecular chemistry. The rigid ethynyl group can engage in π-stacking interactions and can also be used as a reactive handle to attach the molecule to surfaces or other molecular entities. This combination of functionalities allows for the design of molecules that can self-assemble into well-defined nanostructures.

For example, derivatives of this compound could be designed to form supramolecular polymers, gels, or vesicles. The functionalization of the amine or alkyne group with moieties capable of specific recognition events, such as crown ethers or cyclodextrins, could lead to the development of responsive materials that change their properties in response to external stimuli.

Furthermore, this compound can be used to functionalize the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes. mdpi.comtaylorfrancis.com The amine or alkyne group can be used to covalently attach the molecule to the nanoparticle surface, imparting new properties and functionalities. For instance, functionalization with this compound could enhance the dispersibility of nanoparticles in specific solvents or introduce reactive sites for further modification.

Potential in Catalyst Design and Green Chemistry Applications

The development of efficient and selective catalysts is a cornerstone of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.govmdpi.comfrontiersin.org this compound can serve as a ligand precursor for the synthesis of novel metal complexes with potential catalytic activities. rsc.orgnih.govscispace.comescholarship.org

The amine group can coordinate to a variety of metal centers, while the ethynyl group can either remain as a pendant functionality or participate in the coordination to the metal. The cyclohexyl backbone provides steric bulk, which can influence the selectivity of the catalytic reactions. Metal complexes incorporating ligands derived from this compound could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

From a green chemistry perspective, the use of this compound in catalysis is attractive due to the potential for creating highly efficient and recyclable catalysts. For example, the ethynyl group could be used to immobilize the catalyst on a solid support, facilitating its separation from the reaction mixture and enabling its reuse.

Moreover, the inherent reactivity of the alkyne and amine groups allows for the synthesis of complex molecules in fewer steps, which aligns with the principles of atom economy and waste reduction. The development of synthetic routes that utilize this compound as a key building block could lead to more sustainable chemical processes.

Table 2: Potential Green Chemistry Applications of this compound

Application AreaRole of this compoundGreen Chemistry Principle
Heterogeneous CatalysisLigand for immobilization on solid supportsCatalyst recovery and reuse
Multi-component ReactionsBifunctional reactantAtom economy, reduced waste
Domino ReactionsSubstrate for cascade reaction sequencesProcess intensification, reduced energy consumption

Theoretical Advancements and Predictive Modeling for Novel Reactions

Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research, enabling the study of reaction mechanisms and the prediction of chemical reactivity. dntb.gov.uaamanote.comresearchgate.net Theoretical studies on this compound can provide valuable insights into its electronic structure, reactivity, and potential for participating in novel chemical transformations.

Density Functional Theory (DFT) calculations can be employed to investigate the reaction pathways of various transformations involving the alkyne and amine functionalities. Such studies can help in understanding the transition state geometries, activation energies, and reaction kinetics, providing a basis for the rational design of new synthetic methodologies.

For example, computational modeling could be used to predict the regioselectivity and stereoselectivity of cycloaddition reactions involving the ethynyl group or to model the coordination of the amine group to different metal centers in catalytic applications. These theoretical predictions can guide experimental work, saving time and resources.

Furthermore, machine learning algorithms could be trained on datasets of reactions involving this compound and its derivatives to develop predictive models for reaction outcomes. These models could be used to predict the optimal reaction conditions for a desired transformation or to identify novel reaction pathways that have not yet been explored experimentally.

Table 3: Potential Theoretical and Predictive Modeling Studies on this compound

Modeling TechniqueResearch FocusPotential Outcome
Density Functional Theory (DFT)Reaction mechanism of cycloaddition reactionsUnderstanding of stereoselectivity and regioselectivity
Molecular Dynamics (MD)Self-assembly of this compound derivativesPrediction of nanostructure formation
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activityDesign of new drug candidates
Machine LearningPrediction of reaction outcomes and optimal conditionsAcceleration of synthetic methodology development

Q & A

Q. What are the recommended methods for synthesizing 1-Ethynylcyclohexylamine in a laboratory setting?

Methodological Answer: Synthesis typically involves cyclohexylamine derivatives and acetylene precursors under controlled conditions. A common approach is the Sonogashira coupling, using palladium catalysts and copper iodide to facilitate alkynylation. Key steps include:

Substrate preparation : Start with cyclohexylamine derivatives (e.g., halogenated intermediates).

Catalytic coupling : React with terminal alkynes under inert atmosphere (N₂/Ar) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Purity verification : Confirm via HPLC (>98% purity) and NMR (absence of residual solvents).

Q. Table 1: Example Synthesis Conditions

MethodCatalyst SystemSolventYield (%)Reference Analogues
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITHF65–751-Ethylcyclohexene
Nucleophilic AdditionLiAlH₄, NH₃Et₂O50–60Dicyclohexylamine

Q. What safety precautions are critical when handling this compound in experimental settings?

Methodological Answer: Due to its amine and alkyne functional groups, the compound requires:

  • Engineering controls : Use fume hoods for all procedures to minimize inhalation risks .
  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Emergency protocols : Neutralize spills with 5% acetic acid solution and dispose via hazardous waste channels .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ethynyl (δ 1.8–2.2 ppm) and cyclohexyl proton environments.
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 124.1121 g/mol) .
  • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and NH stretches (~3300 cm⁻¹).
  • X-ray crystallography : For resolving stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects or tautomerism. Strategies include:

Comparative analysis : Replicate experiments under identical conditions (solvent, temperature) .

2D NMR techniques : Use HSQC and NOESY to assign overlapping signals.

Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer: Optimization involves:

  • Catalyst screening : Test Pd, Cu, or Ni complexes for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance alkynylation rates.
  • In situ monitoring : Use TLC or inline IR to detect intermediates and adjust reaction time .

Q. Table 2: Catalyst Performance Comparison

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8072
CuI/Pd(OAc)₂THF6068

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • Molecular docking : Simulate interactions with enzymatic targets (e.g., monoamine oxidases) using AutoDock Vina .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Kinetic modeling : Use software like COMSOL to predict reaction pathways under varying pH/temperature conditions.

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Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylcyclohexylamine
Reactant of Route 2
1-Ethynylcyclohexylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.